5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is a complex organic compound recognized for its unique boron-containing structure. This compound is classified under the category of boronic acid derivatives and is characterized by its pyrimidine core modified with a trifluoroethyl group and a dioxaborolane moiety. The compound's molecular formula is with a molecular weight of approximately 289.07 g/mol. It is commonly utilized in synthetic organic chemistry and medicinal chemistry due to its reactive boron atom, which can participate in various chemical reactions.
The compound is cataloged under the Chemical Abstracts Service with the number 944401-58-5 and has been identified in various chemical databases as a significant building block for synthesizing other complex molecules. It falls within the broader classification of organoboron compounds, which are notable for their applications in organic synthesis and material science.
The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine typically involves several key steps:
Reactions are typically carried out in an inert atmosphere using dried solvents to prevent moisture interference. Techniques such as silica gel chromatography are employed for purification after reactions to isolate the desired product effectively .
The molecular structure of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine features a pyrimidine ring substituted at position 5 with a dioxaborolane group and at position 4 with a trifluoroethyl group. The presence of the boron atom in the dioxaborolane contributes to its reactivity and potential utility in further chemical transformations.
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For example:
The compound can undergo several types of chemical reactions due to its functional groups:
For example, protodeborylation reactions have been optimized using palladium catalysts under controlled temperatures to ensure selective removal of the boron group while preserving other functionalities .
The mechanism of action for this compound primarily revolves around its ability to act as a nucleophile due to its amine functionality and as an electrophile through its boron center. In cross-coupling reactions:
Kinetic studies may reveal reaction rates influenced by temperature and solvent choice, which are crucial for optimizing yields in synthetic applications.
This compound serves multiple purposes in scientific research:
Boronic esters serve as indispensable intermediates in synthetic chemistry and drug discovery due to their stability and versatile reactivity. The pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) confers exceptional handling advantages over free boronic acids, resisting protodeboronation and hydrolysis while maintaining reactivity in metal-catalyzed cross-couplings [2] [4]. This moiety features prominently in Suzuki-Miyaura reactions, enabling efficient construction of biaryl systems prevalent in pharmaceuticals. For example, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine (CAS: 1218789-32-2) serves as a key synthon for synthesizing complex medicinal agents through C–C bond-forming reactions [6] [9].
Table 1: Applications of Pinacol Boronic Esters in Drug Synthesis
Compound | Reaction Type | Application | Reference |
---|---|---|---|
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(trifluoroethyl)pyrimidin-2-amine | Suzuki-Miyaura Coupling | Antibacterial/Anticancer Scaffold Generation | [6] [9] |
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)propan-2-ol | Chan-Lam Amination | Kinase Inhibitor Intermediate | [4] |
5-(Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | Pd-mediated Arylation | Nucleoside Analog Synthesis | [7] |
Beyond synthetic utility, boronic esters function as:
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group confers critical physicochemical enhancements to pharmaceutical candidates:
Table 2: Properties of Dioxaborolane-Containing Bioactive Compounds
Compound | Molecular Formula | Key Properties | Biological Activity |
---|---|---|---|
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(trifluoroethyl)pyrimidin-2-amine | C₁₂H₁₇BF₃N₃O₂ | LogP ≈ 2.8; mp 243-248°C | Antifungal Lead [9] |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | C₁₃H₁₇BN₂O₂ | Aqueous solubility: >5 mg/mL | Kinase Inhibition [7] |
2-Aminopyridine-5-boronic acid pinacol ester | C₁₁H₁₇BN₂O₂ | pKa ≈ 8.2 | Diagnostic Probe [2] |
Steric and Electronic Features:
In the target compound, this motif balances reactivity and stability, enabling synthetic manipulation while maintaining integrity during biological screening [6] [9].
Pyrimidin-2-amine scaffolds constitute privileged pharmacophores in medicinal chemistry due to their:
Table 3: Bioactive Pyrimidin-2-amine Derivatives
Compound | Substitution Pattern | Biological Target | Activity |
---|---|---|---|
Ganfeborole (GSK-3036656) | Benzoxaborole at C3 | Leucyl-tRNA synthetase | MIC = 0.08 μM vs Mtb [5] |
5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | Boron at C3 | Dermatophyte Growth | MIC₉₀ = 42 μM [5] |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine | Boron at C5; Trifluoroethyl at N2 | Fungal Cell Targets | Under Investigation [9] |
The trifluoroethylamine moiety in the target compound enhances:
Table 4: Bioisosteric Advantages of Trifluoroethylamine
Property | Ethylamine Analog | Trifluoroethylamine | Pharmacological Impact |
---|---|---|---|
cLogP | ~1.9 | ~2.8 | Enhanced membrane permeation |
Metabolic Half-life | <1 hour (human) | >4 hours (human) | Reduced dosing frequency |
pKa | 10.2 | 8.2 | Higher ionization at physiological pH |
Boron hybridization with the pyrimidine ring creates unique electronic environments potentially exploitable for targeting metalloenzymes or diol-containing biomolecules [5] [8]. Current research explores these derivatives as inhibitors of tRNA synthetases, proteasome subunits, and phosphodiesterases – targets validated by FDA-approved boron drugs [3] [5].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9